Functional Selectivity: 6-MB-cAMP Is a Full PKA Activator with Negligible Epac Activation, Unlike 8-Br-cAMP and 8-pCPT-cAMP
A comprehensive cAMP analog mapping study systematically evaluated the ability of 6-MB-cAMP and comparator analogs to activate PKA (cAPK) versus Epac1. 6-MB-cAMP and other 6-modified cAMP analogs were characterized as inefficient Epac activators while retaining full PKA activation capacity relative to cAMP. In contrast, the widely used analogs 8-Br-cAMP and 8-pCPT-cAMP activated Epac and PKA equally as well as cAMP (full agonists for both effectors) [1]. The combination of 8-pCPT and 2′-O-methyl substitutions improved Epac/PKA binding selectivity by approximately three orders of magnitude, whereas 6-substituted analogs conferred selective PKA activation [1].
| Evidence Dimension | PKA activation vs Epac activation (agonist efficacy) |
|---|---|
| Target Compound Data | Full PKA activator; inefficient (poor) Epac activator |
| Comparator Or Baseline | 8-Br-cAMP and 8-pCPT-cAMP: Full agonists for both PKA and Epac equally as well as cAMP |
| Quantified Difference | Qualitative functional divergence: 6-MB-cAMP discriminates PKA from Epac; 8-Br-cAMP and 8-pCPT-cAMP do not discriminate between effectors |
| Conditions | In vitro biochemical assays of Epac1 and cAPK activation; confirmed in intact PC-12 cells |
Why This Matters
This selectivity profile directly determines whether an observed phenotype can be attributed to PKA alone or reflects combined PKA/Epac signaling—a critical distinction for pathway dissection studies.
- [1] Christensen AE, Selheim F, de Rooij J, Dremier S, Schwede F, Dao KK, Martinez A, Maenhaut C, Bos JL, Genieser HG, Døskeland SO. cAMP analog mapping of Epac1 and cAMP kinase. Discriminating analogs demonstrate that Epac and cAMP kinase act synergistically to promote PC-12 cell neurite extension. J Biol Chem. 2003 Sep 12;278(37):35394-402. View Source
